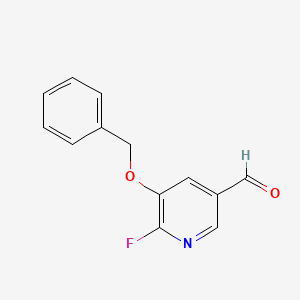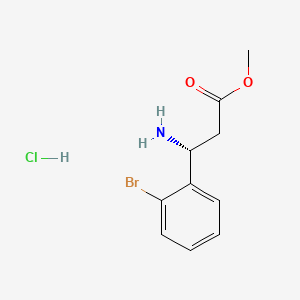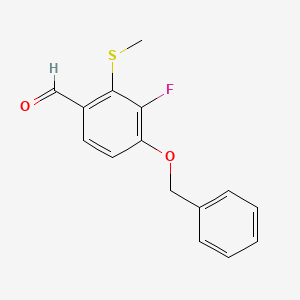
2,2-Difluoro-3-methyl-butane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-methyl-butane-1,3-diol is an organic compound with the molecular formula C5H10F2O2. It is a colorless liquid with a unique odor and is soluble in water. This compound is known for its reactivity with alcohols, ethers, and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-methyl-butane-1,3-diol is typically synthesized through the reaction of hydrogen fluoride (HF) with propylene glycol. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between hydrogen fluoride and propylene glycol is carefully monitored. The product is then purified through distillation and other separation techniques to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-methyl-butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-3-methyl-butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain adhesives and gelatin products.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-3-methyl-butane-1,3-diol exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1,3-propanediol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 3-Methyl-1,3-butanediol
Uniqueness
2,2-Difluoro-3-methyl-butane-1,3-diol is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. These structural features make it more reactive compared to similar compounds, allowing for a broader range of applications in synthesis and research .
Propriétés
Formule moléculaire |
C5H10F2O2 |
|---|---|
Poids moléculaire |
140.13 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-4(2,9)5(6,7)3-8/h8-9H,3H2,1-2H3 |
Clé InChI |
CPRXDBHQMNSAQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CO)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


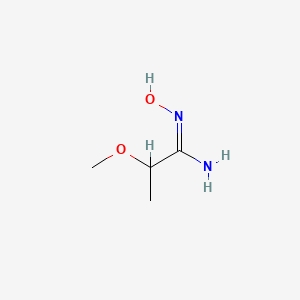
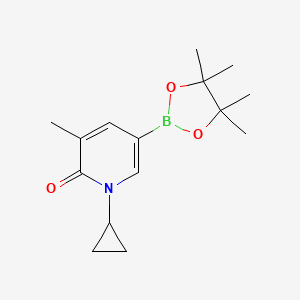


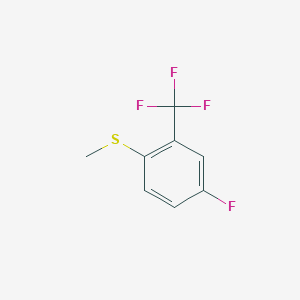
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)


![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)

![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)
